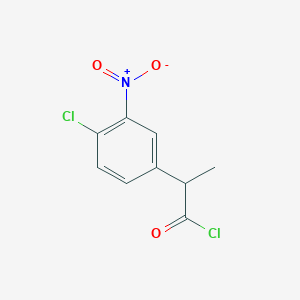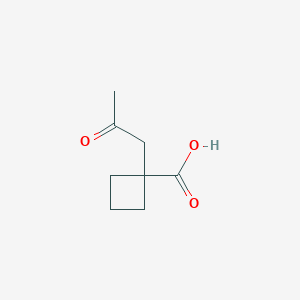![molecular formula C13H19NO4S B1458597 Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate CAS No. 1858242-69-9](/img/structure/B1458597.png)
Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate are not detailed in the search results. It is mentioned that this compound is used in diverse scientific applications, which could potentially involve various chemical reactions.Wissenschaftliche Forschungsanwendungen
Desalination and Membrane Science
One application is in the synthesis and characterization of novel polymers for desalination studies. Polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) and its methylated counterpart (mPASB) have been synthesized and used to create polysulfone composite membranes. These membranes demonstrate promising desalination capabilities, including salt rejection and water flux performance, attributed to their hydrophilic nature and antifouling properties (M. Padaki, A. Isloor, Rajesha Kumar, A. Ismail, T. Matsuura, 2013).
Antimicrobial Activity
Another significant application is in the development of acylhydrazones derived from (2S)-4-(methylsulfanyl)-2-[[(4-methylphenyl)sulfonyl] amino]butanoic acid hydrazide, evaluated for their anti-HIV and antimicrobial activity. These compounds exhibit strong activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, highlighting their potential in treating bacterial infections (Esra Tatar, Sevil Şenkardeş, H. E. Sellitepe, et al., 2016).
Biocatalysis in Drug Metabolism
In drug metabolism, the compound has been utilized in studies focusing on the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using microbial biocatalysis. This approach demonstrates the potential of using microbial systems to produce drug metabolites, facilitating their structural characterization and supporting clinical investigations (M. Zmijewski, T. Gillespie, D. Jackson, et al., 2006).
Molecular Docking and Structural Analysis
Studies also include molecular docking, vibrational, structural, electronic, and optical analysis of compounds related to Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate. These studies contribute to understanding the molecular properties, reactivity, and potential biological activity of these compounds, providing insights into their applications in nonlinear optical materials and pharmaceuticals (K. Vanasundari, V. Balachandran, M. Kavimani, B. Narayana, 2018).
Synthetic Chemistry Applications
The compound's derivatives have been explored in synthetic chemistry for their role in preparing cyclopentene and cyclohexene derivatives, showcasing its utility in generating diverse chemical structures for further research and development in various fields (C. Mukai, Rie Ukon, Norikazu Kuroda, 2003).
Eigenschaften
IUPAC Name |
methyl 4-(4-methyl-N-methylsulfonylanilino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)14(19(3,16)17)10-4-5-13(15)18-2/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIWYIZYFFPMAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CCCC(=O)OC)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylphenyl)(methylsulfonyl)amino]butanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1458521.png)
![2-[3-(Tert-butoxy)cyclobutyl]ethan-1-amine](/img/structure/B1458523.png)






![1-Pyrrolidinecarboxylic acid, 2-[(carboxymethoxy)methyl]-, 1-(9h-fluoren-9-ylmethyl) ester, (2r)-](/img/structure/B1458534.png)

![N-[1-(1-methyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide](/img/structure/B1458537.png)